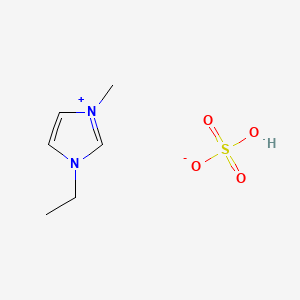

1-Ethyl-3-methylimidazolium hydrogen sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.H2O4S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKDSQCZNUUQIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049300 | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-61-1 | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]), a prominent member of the imidazolium-based ionic liquids, has garnered significant attention in various scientific and industrial fields. Its unique combination of properties, including low volatility, high thermal stability, and tunable solvency, makes it a versatile medium for organic synthesis, catalysis, electrochemistry, and biomass processing.[1][2] This technical guide provides an in-depth overview of the core physical properties of [EMIM][HSO4], presenting quantitative data, outlining experimental methodologies for their determination, and illustrating a key application workflow.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 412009-61-1 |

| Molecular Formula | C6H12N2O4S |

| Molecular Weight | 208.05 g/mol [1][3] / 208.24 g/mol [4][5] |

| Appearance | Colorless to slightly yellow liquid[2] |

| Purity | ≥ 95% to 99%[1][2] |

Quantitative Physical Properties

The following tables present a consolidated summary of the key physical properties of [EMIM][HSO4] as reported in the literature. It is important to note that variations in reported values can arise from differences in purity, water content, and the specific experimental conditions employed.

Table 1: Density and Viscosity

| Temperature (°C) | Density (g/cm³) | Viscosity (cP) |

| Ambient | 1.37 | Not Specified |

| 20 | Not Specified | Not Specified |

| 25 | Not Specified | 1510[4] |

| 28 | 1.36[4] | Not Specified |

| Not Specified | 1.442[1][3] | 680[1][3] |

Table 2: Thermal Properties

| Property | Value |

| Melting Point | -23 °C[4] |

| Glass Transition Temperature (Tg) | -70.1 °C[1][3] |

| Decomposition Temperature | 270 °C[1][3][6] |

Table 3: Electrical Properties

| Temperature (°C) | Conductivity (mS/cm) | Molar Conductivity (S·cm²/mol) |

| 20 | 0.50[4] | Not Specified |

| Ambient | 2 - 3[1][3] | Not Specified |

| 100 | Not Specified | 2.890[1][6] |

Table 4: Other Properties

| Property | Value |

| Refractive Index (n20D) | 1.50[2] |

| Solubility of Alumina (at 20°C) | 3.81 g/L[1][6] |

Experimental Protocols

The characterization of the physical properties of this compound involves a suite of analytical techniques. While detailed, specific protocols from the cited literature are not available, the following outlines the general methodologies employed for determining the key parameters of ionic liquids.

1. Density Measurement: The density of ionic liquids is typically determined using a vibrating tube densimeter. A small sample of the ionic liquid is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. The frequency of vibration is dependent on the mass of the tube and its contents. By calibrating the instrument with fluids of known density (such as dry air and pure water), the density of the sample can be accurately determined. Measurements are often performed over a range of temperatures by controlling the temperature of the sample cell with a Peltier system.[7][8]

2. Viscosity Measurement: Viscosity is commonly measured using a rotational viscometer or a falling-ball viscometer. In a rotational viscometer, the torque required to rotate a spindle submerged in the ionic liquid at a constant angular velocity is measured. This torque is directly proportional to the viscosity of the fluid. A falling-ball viscometer measures the time it takes for a ball of known size and density to fall through the ionic liquid under the influence of gravity. The viscosity is then calculated using Stokes' law. Temperature control is crucial for accurate viscosity measurements as it is highly temperature-dependent.[7][8]

3. Conductivity Measurement: The ionic conductivity is determined using a conductivity cell connected to a conductometer. The cell, consisting of two platinum electrodes with a known cell constant, is filled with the ionic liquid. An alternating current is applied to the electrodes to prevent electrolysis, and the resistance of the sample is measured. The conductivity is then calculated as the reciprocal of the resistance, corrected for the cell constant. Measurements are typically carried out over a range of temperatures in a thermostatically controlled bath.

4. Thermal Analysis (Melting Point, Glass Transition, and Decomposition Temperature): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for thermal characterization.

-

DSC: A sample of the ionic liquid and a reference are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic transitions like melting or glass transitions, and exothermic events like decomposition, are detected as changes in the heat flow. The melting point is the peak temperature of the melting endotherm, while the glass transition is observed as a step change in the heat capacity.[6]

-

TGA: A sample's mass is continuously monitored as its temperature is increased in a controlled atmosphere. The decomposition temperature is typically reported as the onset temperature at which significant mass loss begins. TGA provides information on the thermal stability of the ionic liquid.[6]

Application Workflow: Synthesis of this compound

The following diagram illustrates a typical synthetic pathway for this compound, a crucial process for its application in various chemical processes.

Caption: Synthetic workflow for this compound.

Conclusion

This compound exhibits a compelling set of physical properties that underpin its broad utility in modern chemistry. This guide has provided a consolidated view of its key characteristics, offering researchers and industry professionals a foundational understanding for its application. The variability in reported data underscores the importance of precise control over experimental parameters and highlights the need for standardized characterization protocols. As research into ionic liquids continues to expand, a thorough comprehension of their physical properties will remain paramount for the development of innovative and sustainable chemical processes.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-ä¹åº-3-ç²åºåªåç¡«é ¸æ°¢ç--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 4. 1-Ethyl-3-methylimidazolium hydrogensulfate, >98% | IoLiTec [iolitec.de]

- 5. This compound | C6H12N2O4S | CID 16217215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Ethyl-3-methylimidazolium Hydrogen Sulfate: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of the ionic liquid, 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]). The information is tailored for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Chemical Structure

This compound is an ionic liquid with the chemical formula C6H12N2O4S and a molecular weight of approximately 208.24 g/mol .[1] Its CAS number is 412009-61-1. This salt is composed of a 1-Ethyl-3-methylimidazolium ([EMIM]+) cation and a hydrogen sulfate (HSO4)- anion.

The [EMIM]+ cation consists of a five-membered imidazolium ring substituted with an ethyl group at one nitrogen atom and a methyl group at the other. The hydrogen sulfate anion is characterized by a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom protonated.

Caption: Molecular structure of this compound.

Stability Profile

The stability of an ionic liquid is a critical parameter for its application. This section details the thermal, hydrolytic, and electrochemical stability of [EMIM][HSO4].

Thermal Stability

[EMIM][HSO4] exhibits high thermal stability, making it suitable for applications requiring elevated temperatures. Thermogravimetric analysis (TGA) has shown that this ionic liquid is stable at temperatures below 270°C.[2][3]

| Temperature (°C) | Weight Loss (%) | Stability |

| < 270 | Minimal | Stable |

| > 270 | Significant | Decomposition |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer.

-

Sample Size: 5-10 mg of [EMIM][HSO4].

-

Crucible: Alumina or platinum pan.

-

Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min.

-

Temperature Range: Typically from ambient temperature to 600 °C or higher, until complete decomposition is observed.

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

Hydrolytic Stability

The hydrogen sulfate anion is the conjugate base of sulfuric acid, a strong acid, which contributes to the hydrolytic stability of [EMIM][HSO4]. Unlike some ionic liquids with anions that are susceptible to hydrolysis (e.g., [BF4]- or [PF6]-), the [HSO4]- anion is stable in the presence of water. In fact, the related ionic liquid, 1-ethyl-3-methylimidazolium ethylsulfate, has been observed to hydrolyze in water to form the more stable this compound and ethanol. This indicates that [EMIM][HSO4] is a product of hydrolysis rather than a reactant, highlighting its stability in aqueous environments.

Experimental Protocol: Hydrolytic Stability Assessment (NMR Spectroscopy)

-

Sample Preparation: A known concentration of [EMIM][HSO4] is dissolved in D2O (deuterium oxide).

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

-

Measurement: 1H NMR and 13C NMR spectra are recorded at different time intervals (e.g., 0, 24, 48, and 72 hours) and/or temperatures.

-

Data Analysis: The spectra are analyzed for the appearance of new peaks or changes in the chemical shifts of existing peaks, which would indicate the formation of degradation products. The stability is confirmed if no significant changes are observed over the monitored period.

Electrochemical Stability

The electrochemical stability window (ESW) of an ionic liquid is the potential range over which it is neither oxidized nor reduced. This is a crucial property for its use in electrochemical applications such as batteries and capacitors. The ESW is determined by the electrochemical stability of both the cation and the anion.

| Electrode Process | Potential (V) |

| Anodic Limit (Oxidation) | Determined by the oxidation of the HSO4- anion. |

| Cathodic Limit (Reduction) | Determined by the reduction of the [EMIM]+ cation. |

Experimental Protocol: Cyclic Voltammetry (CV)

-

Electrochemical Cell: A three-electrode setup is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire or mesh).

-

Electrolyte: A solution of the ionic liquid, often with a supporting electrolyte if needed, though the ionic liquid itself can serve as the electrolyte.

-

Procedure: The potential of the working electrode is swept linearly with time between two set potential limits (the vertex potentials). The current response is measured as a function of the applied potential.

-

Data Analysis: The electrochemical window is determined by the potential range where no significant faradaic current (due to oxidation or reduction of the ionic liquid) is observed. The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold value.

Caption: Key factors influencing the stability of [EMIM][HSO4].

Synthesis

A common method for the synthesis of this compound involves a two-step process. The first step is the quaternization of N-methylimidazole with an ethylating agent, followed by an anion exchange or hydrolysis step.

Experimental Protocol: Synthesis of [EMIM][HSO4]

-

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO4])

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylimidazole and a suitable solvent (or perform the reaction neat).

-

Slowly add diethyl sulfate to the flask while stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

-

After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 50°C) for several hours until the reaction is complete, which can be monitored by techniques like TLC or NMR.

-

The resulting product, [EMIM][EtSO4], is often a viscous liquid. Wash the product with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. The ionic liquid will form a separate layer.

-

Remove the solvent under reduced pressure.

-

-

Step 2: Hydrolysis to this compound ([EMIM][HSO4])

-

The synthesized [EMIM][EtSO4] is then hydrolyzed. This can be achieved by reacting it with a stoichiometric amount of sulfuric acid or by controlled hydrolysis with water.

-

The reaction mixture is stirred until the conversion to [EMIM][HSO4] is complete.

-

The final product is then purified, for example, by removing any volatile byproducts under vacuum.

-

Caption: General synthesis workflow for [EMIM][HSO4].

This guide provides a foundational understanding of the chemical structure and stability of this compound. For specific applications, it is recommended to consult detailed research articles and perform appropriate validation experiments.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1-Ethyl-3-methylimidazolium hydrogen sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM]HSO₄). The document details the experimental protocols for its preparation and purification, along with a thorough analysis of its physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a room-temperature ionic liquid known for its high thermal stability and utility as a solvent and catalyst in various chemical processes.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S | [1] |

| Molecular Weight | 208.24 g/mol | |

| CAS Number | 412009-61-1 | [1] |

| Appearance | Pale yellow, viscous to sticky liquid | [2] |

| Purity | >95-99% | [1][3] |

| Melting Point | -23 °C | |

| Glass Transition Temp. | -70.1 °C | [1] |

| Decomposition Temp. | 270 °C | [1][4][5] |

| Density | 1.36 - 1.442 g/cm³ | [1][6] |

| Viscosity | 680 - 1510 cP (at 25 °C) | [1][6] |

| Conductivity | 0.50 - 3 mS/cm | [1][6] |

| Refractive Index | 1.50 | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving the quaternization of N-methylimidazole followed by anion exchange. A plausible and commonly employed synthetic route is detailed below, adapted from procedures for similar imidazolium-based ionic liquids.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide (e.g., Bromide)

This initial step involves the quaternization of N-methylimidazole with an ethyl halide.

-

Reactants:

-

N-methylimidazole

-

Ethyl bromide (or other suitable ethylating agent)

-

Solvent (e.g., toluene or solvent-free)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of N-methylimidazole and ethyl bromide. The reaction can be performed neat or in a solvent like toluene.

-

Heat the reaction mixture with stirring. A typical reaction temperature is around 50-70 °C.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Upon completion, two layers will form. The upper layer is the solvent (if used) and unreacted starting materials, while the lower layer is the desired 1-Ethyl-3-methylimidazolium bromide.

-

Separate the lower ionic liquid layer.

-

Wash the product with a non-polar solvent like ethyl acetate or ether to remove any unreacted starting materials.

-

Dry the product under vacuum to remove any residual solvent.

-

Step 2: Anion Exchange to form this compound

The halide anion of the intermediate product is then exchanged for a hydrogen sulfate anion.

-

Reactants:

-

1-Ethyl-3-methylimidazolium bromide (from Step 1)

-

Sulfuric acid (H₂SO₄)

-

Solvent (e.g., water or ethanol)

-

-

Procedure:

-

Dissolve the 1-Ethyl-3-methylimidazolium bromide in a suitable solvent like water or ethanol.

-

Slowly add an equimolar amount of concentrated sulfuric acid to the solution while stirring. The addition should be done carefully in an ice bath to control the exothermic reaction.

-

Stir the reaction mixture at room temperature for several hours to ensure complete anion exchange.

-

The resulting product is this compound dissolved in the solvent, along with the hydrobromic acid byproduct.

-

Remove the solvent and the volatile hydrobromic acid under reduced pressure.

-

The final product is a viscous liquid.

-

Purification:

If the resulting ionic liquid is colored, it can be purified by dissolving it in deionized water and treating it with activated decolorizing charcoal. The mixture is heated (e.g., at 65 °C) for several hours, then filtered. The water is subsequently removed under vacuum to yield the purified ionic liquid.

Synthesis Workflow Diagram

Caption: A schematic overview of the two-step synthesis and purification process for [EMIM]HSO₄.

Characterization

The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.

3.1. Spectroscopic Analysis

| Technique | Description | Key Findings |

| FT-IR Spectroscopy | Provides information about the functional groups present in the molecule. | The spectrum would confirm the presence of the imidazolium ring C-H and C-N stretching vibrations, as well as the characteristic S=O and S-O stretching bands of the hydrogen sulfate anion. |

| NMR Spectroscopy | Confirms the chemical structure and purity of the compound. | ¹H NMR: Shows characteristic peaks for the protons on the imidazolium ring and the ethyl and methyl groups. ¹³C NMR: Confirms the carbon framework of the cation. |

3.2. Thermal Analysis

| Technique | Description | Key Findings |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature. | [EMIM]HSO₄ is thermally stable up to 270 °C.[1][4][5] |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature and melting point. | A glass transition temperature of approximately -70.1 °C is observed.[1] |

Characterization Workflow Diagram

Caption: The workflow for the analytical characterization of synthesized [EMIM]HSO₄.

Safety Information

This compound is a hygroscopic and corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be carried out in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols based on their specific laboratory conditions and safety procedures.

References

An In-Depth Technical Guide to 1-Ethyl-3-methylimidazolium Hydrogen Sulfate ([EMIM]HSO4)

CAS Number: 412009-61-1

Molecular Formula: C₆H₁₂N₂O₄S

Molecular Weight: 208.24 g/mol [1]

This technical guide provides a comprehensive overview of the ionic liquid 1-ethyl-3-methylimidazolium hydrogen sulfate, presented for researchers, scientists, and drug development professionals. The guide details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and underlying principles.

Physicochemical Properties

[EMIM]HSO4 is an imidazolium-based ionic liquid known for its unique combination of properties, including low volatility, high thermal stability, and excellent solvation capabilities for a wide range of organic and inorganic compounds.[2] These characteristics position it as a versatile and environmentally friendlier alternative to traditional volatile organic solvents.[2]

The key physicochemical properties of [EMIM]HSO4 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Appearance | Colorless to yellowish liquid | [2] |

| Molecular Weight | 208.24 g/mol | [1] |

| Purity | >95% | |

| Melting Point | -23 °C | |

| Decomposition Temperature | 270 °C | [3] |

| Density | 1.36 g/cm³ (at 28 °C) | |

| Viscosity | 1510 cP (at 25 °C) | |

| Ionic Conductivity | 0.50 mS/cm (at 20 °C) | |

| Solubility of Alumina | 3.81 g/L (at 20 °C) | [3] |

Synthesis of [EMIM]HSO4

The synthesis of this compound is typically achieved through a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange. A representative laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Synthesis of [EMIM]HSO4

Materials:

-

1-methylimidazole

-

Ethyl halide (e.g., bromoethane or chloroethane)

-

Sulfuric acid (H₂SO₄)

-

Suitable solvent (e.g., toluene or solvent-free)

-

Ethyl acetate (for washing)

-

Deionized water

Procedure:

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Halide ([EMIM]X)

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place 1-methylimidazole.

-

Slowly add a stoichiometric equivalent of an ethyl halide (e.g., bromoethane) dropwise to the flask while stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the quaternization reaction.

-

After cooling, the resulting product, 1-ethyl-3-methylimidazolium halide ([EMIM]X), is often a solid.

-

Wash the crude product with a solvent like ethyl acetate to remove any unreacted starting materials.

Step 2: Anion Exchange to [EMIM]HSO4

-

Dissolve the synthesized [EMIM]X in deionized water.

-

Slowly add a stoichiometric equivalent of sulfuric acid (H₂SO₄) to the solution while stirring.

-

The hydrogen sulfate anion (HSO₄⁻) will replace the halide anion (X⁻).

-

The final product, [EMIM]HSO4, is typically a liquid at room temperature.

-

The solvent (water) can be removed under reduced pressure to obtain the pure ionic liquid.

Purification and Characterization:

-

The ionic liquid can be further purified by washing with solvents like ethyl acetate to remove non-ionic impurities.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Applications and Experimental Protocols

[EMIM]HSO4 has a wide range of applications owing to its favorable properties. Key areas of use include biomass processing, electrochemistry, and as a medium for green chemistry.

Biomass Saccharification

[EMIM]HSO4 is an effective solvent for the pretreatment of lignocellulosic biomass, such as sugarcane bagasse, to enhance the enzymatic saccharification for biofuel production. The ionic liquid disrupts the complex structure of lignocellulose, making the cellulose more accessible to enzymatic hydrolysis.

Experimental Protocol: Saccharification of Sugarcane Bagasse

Materials:

-

Sugarcane bagasse (dried and milled)

-

[EMIM]HSO4

-

Deionized water

-

Cellulase enzyme solution

-

Citrate buffer (pH 4.8)

Procedure:

-

Pretreatment:

-

Mix dried sugarcane bagasse with [EMIM]HSO4 in a sealed vessel at a specific solid-to-liquid ratio (e.g., 1:10 w/w).

-

Heat the mixture at a controlled temperature (e.g., 100-120 °C) for a defined period (e.g., 1-3 hours) with stirring.

-

After pretreatment, add deionized water to precipitate the cellulose-rich material.

-

Separate the solid residue by filtration or centrifugation.

-

Wash the solid residue thoroughly with deionized water to remove residual ionic liquid and soluble sugars.

-

-

Enzymatic Hydrolysis:

-

Suspend the pretreated biomass in a citrate buffer (pH 4.8) in a reaction vessel.

-

Add a cellulase enzyme solution with a specific activity (e.g., filter paper units per gram of biomass).

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50 °C) with shaking for 24-72 hours.

-

-

Analysis of Reducing Sugars:

-

Take aliquots of the reaction mixture at different time intervals.

-

Centrifuge the aliquots to separate the solid residue.

-

Analyze the supernatant for the concentration of reducing sugars (e.g., glucose, xylose) using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[4]

-

Electrolyte for Aluminum Electrolysis

[EMIM]HSO4 can be used as an electrolyte for the electrodeposition of aluminum from alumina (Al₂O₃) at significantly lower temperatures than the conventional Hall-Héroult process.[5] This application is of interest for developing more energy-efficient and environmentally friendly methods for aluminum production.

Experimental Protocol: Aluminum Electrolysis

Materials:

-

[EMIM]HSO4 (anhydrous)

-

Alumina (Al₂O₃) powder

-

Platinum (Pt) or glassy carbon working electrode

-

Platinum or graphite counter electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Electrochemical cell

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Preparation:

-

Dry the [EMIM]HSO4 under vacuum to remove any residual water.

-

Dissolve a specific concentration of alumina powder in the anhydrous [EMIM]HSO4 at a slightly elevated temperature to increase solubility.

-

-

Electrochemical Deposition:

-

Assemble the three-electrode system in the electrochemical cell containing the alumina-[EMIM]HSO4 electrolyte.

-

Conduct cyclic voltammetry to determine the reduction potential of Al(III) ions.

-

Perform potentiostatic or galvanostatic electrolysis at a determined potential or current density to deposit aluminum onto the working electrode.

-

-

Characterization of the Deposit:

-

After electrolysis, carefully remove the working electrode from the cell.

-

Rinse the electrode with a suitable solvent to remove any residual ionic liquid.

-

Characterize the deposited aluminum layer using techniques such as Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystal structure.

-

Potential in Drug Delivery Systems

While specific protocols for [EMIM]HSO4 in drug delivery are not extensively documented, its properties are analogous to other imidazolium-based ionic liquids that have been explored for creating "ionogels" for controlled drug release.[6][7] Ionogels are solid-like materials that encapsulate the ionic liquid and a therapeutic agent within a polymer or silica matrix.[6]

Conceptual Protocol: Preparation of an Ionogel for Drug Delivery

Materials:

-

[EMIM]HSO4

-

A model drug

-

A gelling matrix (e.g., a polymer like gelatin or a silica precursor like tetramethoxysilane - TMOS)

-

A suitable solvent (if necessary)

Procedure:

-

Drug Loading: Dissolve the model drug in [EMIM]HSO4.

-

Gel Formation:

-

For a polymer-based ionogel: Mix the drug-ionic liquid solution with a polymer solution and induce gelation through a change in temperature or the addition of a cross-linking agent.

-

For a silica-based ionogel: Mix the drug-ionic liquid solution with a silica precursor (e.g., TMOS) and a catalyst (e.g., an acid) to initiate the sol-gel process, leading to the formation of a solid silica network entrapping the ionic liquid and drug.

-

-

Drying and Characterization:

-

Dry the resulting ionogel to remove any solvent.

-

Characterize the ionogel for its drug loading, morphology, and mechanical properties.

-

-

In Vitro Drug Release:

-

Place the ionogel in a release medium (e.g., phosphate-buffered saline) at a physiological temperature (37 °C).

-

Periodically sample the medium and analyze the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Safety and Handling

As with all chemicals, [EMIM]HSO4 should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Although it has low volatility, it is an acidic ionic liquid and can be corrosive.

Conclusion

This compound is a versatile ionic liquid with a favorable combination of physicochemical properties that make it suitable for a range of applications, from green chemistry and biomass processing to electrochemistry. The detailed experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the potential of [EMIM]HSO4 in their respective fields. Further research, particularly in the area of drug delivery, may uncover new and innovative applications for this promising ionic liquid.

References

- 1. Ionogels Derived from Fluorinated Ionic Liquids to Enhance Aqueous Drug Solubility for Local Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. rsc.org [rsc.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Ionogels as drug delivery system: one-step sol-gel synthesis using imidazolium ibuprofenate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs) represent one of the most extensively studied classes of ionic liquids.[1] These compounds, composed of an imidazolium cation and a variety of anions, are renowned for their unique and tunable physicochemical properties, including low vapor pressure, high thermal and chemical stability, and a wide electrochemical window.[1][2] Their versatility has established them as "designer solvents," enabling their application in diverse fields, from chemical synthesis to advanced drug delivery systems.[3][4] This guide provides a comprehensive overview of their core properties, synthesis, and characterization methodologies, with a focus on applications relevant to the pharmaceutical and life sciences sectors.

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs is typically a multi-step process that allows for significant structural variation. The most common route involves two primary steps: N-alkylation of an imidazole derivative (quaternization) followed by an anion exchange (metathesis).[5][6]

Experimental Protocol: General Synthesis

A widely adopted method for preparing imidazolium-based ILs is the two-step synthesis:

-

Quaternization (N-Alkylation):

-

An N-substituted imidazole (e.g., 1-methylimidazole) is reacted with an alkylating agent (e.g., an alkyl halide like 1-bromobutane) to form the 1,3-dialkylimidazolium halide salt.[6][7]

-

The reaction is often carried out in a suitable solvent or neat, frequently under reflux or with microwave assistance to reduce reaction times.[7][8]

-

The resulting product, an imidazolium halide, is typically a solid and can be purified by recrystallization.

-

-

Anion Metathesis:

-

The purified imidazolium halide salt is dissolved in a suitable solvent (e.g., water or acetone).

-

An equimolar amount of a salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide - Li[Tf₂N]) is added to the solution.[9]

-

This leads to an ion exchange reaction, precipitating the inorganic halide salt (e.g., LiBr).

-

The desired ionic liquid, which is often immiscible with the solvent (especially water if the IL is hydrophobic), can be separated.

-

The final product is washed multiple times with deionized water to remove residual halide impurities and then dried under high vacuum at an elevated temperature (e.g., 353 K for at least 48 hours) to remove water and other volatile compounds.[10][11]

-

A direct synthesis method using orthoesters as the alkylating agent in the presence of an acid has also been developed to produce halide-free ionic liquids.[12]

Core Physicochemical Properties

The properties of imidazolium ILs can be finely tuned by modifying the structure of the cation (e.g., alkyl chain length, functional groups) and the choice of the anion. This tunability is a key reason for their widespread use.

The density of imidazolium-based ILs is influenced by the constituent ions. Generally, density decreases with an increase in the alkyl chain length of the cation due to less efficient packing and increased molar volume.[13] The nature of the anion also plays a significant role, with heavier anions typically leading to higher density ILs.[13] Density is also temperature-dependent, showing a near-linear decrease as temperature increases.[9][14][15]

Experimental Protocol: Density Measurement

Density is commonly measured using an oscillating U-tube densitometer.

-

Calibration: The instrument is calibrated using standard substances with known densities, such as dry air and ultrapure water, at atmospheric pressure.

-

Sample Preparation: The IL sample is degassed under vacuum to remove dissolved gases and ensure high purity, as impurities like water can affect density.[10][11]

-

Measurement: A small volume of the IL is injected into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the measurement cell is precisely controlled, often using a Peltier element, allowing for measurements across a range of temperatures (e.g., 293.15 K to 393.15 K).[9][10]

-

Data Acquisition: Measurements are taken at various temperatures, allowing the sample to equilibrate at each setpoint before recording the density value. The standard uncertainty for this method is typically very low (e.g., 5 x 10⁻⁵ g·cm⁻³).[9]

Table 1: Selected Density Data for Imidazolium-Based Ionic Liquids

| Ionic Liquid | Anion | Temperature (K) | Pressure (MPa) | Density (g/cm³) |

|---|---|---|---|---|

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [Tf₂N]⁻ | 298.15 | ~0.1 | 1.437 |

| 1-hexyl-3-methylimidazolium ([HMIM]⁺) | [Tf₂N]⁻ | 298.15 | ~0.1 | 1.371 |

| 1-octyl-3-methylimidazolium ([OMIM]⁺) | [Tf₂N]⁻ | 298.15 | ~0.1 | 1.320 |

| 1-ethyl-3-methylimidazolium ([EMIM]⁺) | [EtSO₄]⁻ | 293.15 | 0.1 | 1.2581 |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [BF₄]⁻ | 298.15 | ~0.1 | 1.20 |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [PF₆]⁻ | 313.15 | 0.1 | 1.3537 |

(Data sourced from multiple references for comparison)[10][13][16]

Viscosity is a critical property, especially for applications involving fluid flow and mass transport. For imidazolium ILs, viscosity is highly dependent on ion structure. It generally increases with longer alkyl chains on the cation due to stronger van der Waals forces.[17] The choice of anion also has a profound effect; for instance, ILs with the dicyanamide ([N(CN)₂]⁻) anion tend to have very low viscosity.[18] Viscosity decreases significantly with increasing temperature.[17][19]

Experimental Protocol: Viscosity Measurement

Viscosity is typically measured using a rotational rheometer or a falling-body viscometer.

-

Instrument Setup: A rotational rheometer with a cone-plate or parallel-plate geometry is commonly used. The instrument is calibrated according to the manufacturer's specifications.

-

Sample Loading: A small, precise volume of the IL is placed onto the lower plate of the rheometer.

-

Temperature Control: The temperature is controlled via a Peltier or fluid-based system. The sample is allowed to reach thermal equilibrium at each desired temperature before measurement.[20]

-

Measurement Execution: The viscosity is determined by measuring the torque required to rotate the upper cone or plate at a set shear rate. Measurements are often conducted over a range of shear rates to check for Newtonian behavior.

-

Data Analysis: The RheoCompass software or similar is used to calculate the dynamic viscosity from the raw data.[20]

Table 2: Selected Viscosity Data for Imidazolium-Based Ionic Liquids

| Ionic Liquid | Anion | Temperature (K) | Viscosity (mPa·s or cP) |

|---|---|---|---|

| 1-propyl-3-methylimidazolium ([PMIM]⁺) | [I]⁻ | 293 | 125 |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [I]⁻ | 293 | 310 |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [N(CN)₂]⁻ | 298 | 29 |

| 1-ethyl-3-methylimidazolium ([EMIM]⁺) | [Ac]⁻ | 293.15 | 114 |

| 1-hexyl-3-methylimidazolium ([HMIM]⁺) | [TFSI]⁻ | 298.15 | 89.54 |

(Data sourced from multiple references for comparison)[17][18][19]

Imidazolium-based ILs are known for their high thermal stability, meaning they decompose at high temperatures, and have negligible vapor pressure.[3][21] The decomposition temperature is primarily influenced by the anion's nucleophilicity; anions that are more nucleophilic (e.g., halides) tend to lower the thermal stability.[21][22] For instance, halide anions can significantly reduce the decomposition temperature to below 300°C, whereas anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) often lead to stabilities exceeding 400°C.[21][23] The cation structure, such as the length of the alkyl chain, can also play a role.[22]

Experimental Protocol: Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability.

-

Sample Preparation: A small, precise mass (typically 5-10 mg) of the dried IL is placed in an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The decomposition temperature (T_d) is typically determined from the resulting TGA curve, often defined as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.

The melting point of an ionic compound is the temperature at which it transitions from a solid to a liquid state. For a salt to be classified as an ionic liquid, its melting point is conventionally below 100°C.[7][24] Low melting points are typically achieved by using ions that are bulky, asymmetric, and flexible, which disrupts efficient crystal lattice packing.[25]

Ionic conductivity is a measure of a material's ability to conduct electricity via ion movement. In ILs, conductivity is inversely related to viscosity; lower viscosity generally leads to higher ion mobility and thus higher conductivity.[17][18]

Table 3: Melting Point and Conductivity of Selected Imidazolium ILs

| Ionic Liquid | Anion | Melting Point (°C) | Conductivity (mS/cm) @ Temp (K) |

|---|---|---|---|

| 1-ethyl-3-methylimidazolium ([EMIM]⁺) | [NO₃]⁻ | 12 | - |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [PF₆]⁻ | 10 | 3.5 @ 298.15 |

| 1-butyl-3-methylimidazolium ([BMIM]⁺) | [N(CN)₂]⁻ | < -20 | 10.09 @ 298 |

| 1,3-dimethylimidazolium ([DMIM]⁺) | [BF₄]⁻ | 103.4 | - |

| 1-ethyl-3-methylimidazolium ([EMIM]⁺) | [BF₄]⁻ | ~13 | 13.6 @ 298.15 |

(Data sourced from multiple references for comparison)[1][5][18][25][26]

Applications in Drug Development

The unique properties of imidazolium-based ILs make them highly attractive for pharmaceutical applications. They are explored as synthesis media, formulation excipients, and even as active pharmaceutical ingredients (APIs) themselves.[27][28][29]

-

Green Solvents in Synthesis: Due to their thermal stability and ability to dissolve a wide range of compounds, ILs are used as recyclable reaction media for the synthesis of APIs, often improving reaction rates and yields.[27][29]

-

Solubility and Permeation Enhancers: Many promising drug candidates suffer from poor water solubility, which limits their bioavailability.[4] ILs can be used in formulations to enhance the solubility of such drugs.[4]

-

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): A groundbreaking approach involves pairing a drug cation or anion with a suitable counter-ion to form a liquid salt. This can eliminate issues related to solid-state polymorphism, improve solubility and stability, and potentially create novel delivery pathways.[4][29]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A general and direct synthesis of imidazolium ionic liquids using orthoesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. research.abo.fi [research.abo.fi]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. ajer.org [ajer.org]

- 23. Thermal stability of imidazolium-based ionic liquids | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 24. researchgate.net [researchgate.net]

- 25. electrochem.org [electrochem.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide: Thermal Decomposition of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]). The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the decomposition pathway, serving as a critical resource for professionals utilizing this compound in thermally sensitive applications.

Core Data Presentation: Thermal Stability

The thermal stability of this compound has been characterized primarily through thermogravimetric analysis (TGA). The data indicates that [EMIM][HSO4] is a thermally stable ionic liquid, suitable for applications at elevated temperatures.

| Parameter | Value | Source |

| Decomposition Onset Temperature | > 300 °C | Based on TGA curve analysis[1] |

| General Stability Threshold | Stable below 270 °C | [1] |

| Anion Influence on Stability | The [HSO4]⁻ anion can lead to lower thermal stability compared to other anions due to weaker intermolecular forces. |

Experimental Protocols: Thermogravimetric Analysis (TGA)

The determination of the thermal decomposition temperature of ionic liquids like [EMIM][HSO4] is predominantly carried out using thermogravimetric analysis (TGA). The following is a generalized experimental protocol based on standard methodologies for ionic liquids.

Objective: To determine the thermal stability and decomposition profile of an ionic liquid by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)

-

High-purity nitrogen or other inert gas supply

-

Alumina or platinum crucibles

-

Microbalance for accurate sample weighing

Procedure:

-

Sample Preparation:

-

Prior to analysis, the ionic liquid sample should be dried under vacuum to remove any absorbed water, which could interfere with the mass loss measurements.

-

Accurately weigh 5-10 mg of the dried ionic liquid into a clean, tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant heating rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Acquisition:

-

Continuously monitor and record the sample mass as a function of temperature and time.

-

The TGA software will generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass change vs. temperature).

-

-

Data Analysis:

-

Onset Decomposition Temperature (Tonset): This is the primary value for determining thermal stability. It is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss curve.

-

Peak Decomposition Temperature (Tpeak): This is the temperature at which the maximum rate of mass loss occurs, identified as the peak in the derivative thermogram.

-

Specific Mass Loss Temperatures (e.g., T5%, T10%): These are the temperatures at which 5% or 10% mass loss has occurred, providing additional data points for stability comparison.

-

Mandatory Visualization: Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids is a complex process. The following diagram illustrates a generalized logical workflow for the thermal analysis and a simplified potential decomposition pathway for [EMIM][HSO4], which is believed to proceed via dealkylation.

Caption: Workflow for thermal analysis and a simplified decomposition pathway of [EMIM][HSO4].

This guide provides foundational knowledge for the safe and effective use of this compound in various research and development applications. For more specific applications, further characterization under operational conditions is recommended.

References

An In-depth Technical Guide to the Electrical Conductivity of 1-Ethyl-3-methylimidazolium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]) is an imidazolium-based ionic liquid characterized by its unique physicochemical properties, including high thermal stability and variable conductivity.[1] This guide provides a comprehensive overview of the electrical conductivity of [EMIM][HSO4], including its fundamental principles, experimental methodologies for its synthesis and measurement, and a summary of its key electrical and physical properties.

Physicochemical Properties

The fundamental physicochemical properties of [EMIM][HSO4] are crucial for understanding its conductive behavior. A summary of these properties is presented in Table 1. The compound has a molecular formula of C6H12N2O4S and a molecular weight of approximately 208.24 g/mol .[2] It exhibits a wide liquid range, with a glass transition temperature of -70.1°C and a decomposition temperature of 270°C, indicating significant thermal stability.[1]

Table 1: Physicochemical Properties of this compound ([EMIM][HSO4])

| Property | Value | Unit | Reference |

| CAS Number | 412009-61-1 | - | [1] |

| Molecular Formula | C6H12N2O4S | - | [2] |

| Molecular Weight | 208.24 | g/mol | [2] |

| Decomposition Temperature | 270 | °C | [1] |

| Glass Transition Temperature | -70.1 | °C | [1] |

| Density | 1.442 | g/cm³ | [1] |

| Viscosity | 680 | cP | [1] |

Electrical Conductivity

The electrical conductivity of [EMIM][HSO4] is a key parameter for its application in electrochemical systems. The available data on its conductivity at various temperatures is summarized in Table 2. The conductivity of ionic liquids is highly dependent on temperature. As temperature increases, viscosity decreases, leading to an increase in ionic mobility and consequently, higher conductivity.[3]

Table 2: Electrical Conductivity of this compound ([EMIM][HSO4])

| Conductivity Type | Value | Unit | Temperature (°C) | Reference |

| Specific Conductivity | 2-3 | mS/cm | Ambient | [1] |

| Molar Conductivity | 2.890 | S·cm²/mol | 100 | [2][4] |

The temperature dependence of the conductivity of many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which relates conductivity (σ) to temperature (T):

σ(T) = σ₀ * exp(-B / (T - T₀))

Experimental Protocols

Synthesis of this compound ([EMIM][HSO4])

A general and adaptable method for the synthesis of imidazolium-based ionic liquids, including [EMIM][HSO4], involves the quaternization of an N-substituted imidazole.[2][7]

Materials:

-

1-Methylimidazole

-

Diethyl sulfate

-

Ethyl acetate (for washing)

-

Solvent (optional, e.g., toluene)

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 1-methylimidazole.

-

Heat the flask to approximately 50°C using a water bath and begin stirring.

-

Slowly add diethyl sulfate dropwise to the reaction mixture.

-

Maintain the reaction under a dry atmosphere and monitor its progress using thin-layer chromatography (TLC).

-

After the reaction is complete, wash the product with ethyl acetate three times to remove unreacted starting materials and byproducts.

-

Separate the lower ionic liquid layer.

-

Remove any residual ethyl acetate under reduced pressure at approximately 70°C to yield the final product.

-

The synthesized [EMIM][HSO4] should be characterized by techniques such as FT-IR, NMR, and TGA to confirm its structure and purity.[2][4]

Measurement of Electrical Conductivity

The electrical conductivity of viscous ionic liquids like [EMIM][HSO4] is typically measured using a conductivity cell connected to a conductivity meter.

Equipment:

-

Conductivity meter with a temperature probe

-

Two- or four-electrode conductivity cell

-

Thermostatic bath for temperature control

-

Standard potassium chloride (KCl) solutions for calibration

Procedure:

-

Calibration: Calibrate the conductivity cell using standard KCl solutions of known concentrations at a specific temperature. This determines the cell constant.

-

Sample Preparation: Ensure the [EMIM][HSO4] sample is free of impurities, especially water, as they can significantly affect conductivity.

-

Measurement:

-

Place the [EMIM][HSO4] sample in a vessel and immerse the conductivity cell and a temperature probe.

-

Place the vessel in a thermostatic bath to maintain a constant and uniform temperature.

-

Allow the sample to reach thermal equilibrium.

-

Record the resistance or conductance reading from the meter at various temperatures.

-

-

Calculation: The specific conductivity (κ) is calculated using the measured resistance (R) and the cell constant (K): κ = K/R.

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of [EMIM][HSO4].

Experimental Workflow: Conductivity Measurement

The diagram below outlines the key steps for the accurate measurement of the electrical conductivity of [EMIM][HSO4].

Caption: Workflow for the measurement of electrical conductivity.

Conclusion

This compound is a versatile ionic liquid with promising applications in various electrochemical fields. Its electrical conductivity is a critical parameter that is intrinsically linked to its temperature and viscosity. This guide has provided a summary of its known conductive and physical properties, along with detailed experimental protocols for its synthesis and the measurement of its conductivity. Further research to establish a comprehensive temperature-dependent conductivity profile will be invaluable for the continued development and application of this ionic liquid.

References

- 1. innospk.com [innospk.com]

- 2. Synthesis of this compound and Its Application in the Electrolysis of Aluminum [jproeng.com]

- 3. researchinschools.org [researchinschools.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemical.com [alfa-chemical.com]

Solubility of alumina in 1-Ethyl-3-methylimidazolium hydrogen sulfate

An In-depth Technical Guide on the Solubility of Alumina in 1-Ethyl-3-methylimidazolium Hydrogen Sulfate

This technical guide provides a comprehensive overview of the solubility of alumina (Al₂O₃) in the protic ionic liquid, this compound ([EMIm][HSO₄]). This information is critical for applications ranging from novel aluminum production processes to the use of alumina as a catalyst support or drug delivery vehicle.

Quantitative Solubility Data

The solubility of alumina in [EMIm][HSO₄] is significantly influenced by temperature and the form of alumina used (e.g., anhydrous vs. hydrated). The data compiled from various studies are presented below.

| Temperature (°C) | Alumina Form | Solubility (g/L) | Citation |

| 20 | Anhydrous Al₂O₃ | 3.81 | [1][2][3] |

| 150 | Anhydrous Al₂O₃ | 3.84 | [4] |

| 180 | Anhydrous Al₂O₃ | 18.17 | [4] |

| 210 | Hydrated Al₂O₃ (Gibbsite, Al(OH)₃) | 125.65 | [5] |

Table 1: Solubility of Alumina in this compound at Various Temperatures.

The data clearly indicates that increasing the temperature enhances the solubility of anhydrous alumina. A dramatic increase in solubility is observed when using hydrated alumina, suggesting that the presence of hydroxyl groups significantly aids the dissolution process.[5]

Experimental Protocols

The determination of alumina solubility in [EMIm][HSO₄] typically involves the following key steps, as synthesized from the cited literature.

Objective: To quantify the maximum amount of alumina that can be dissolved in [EMIm][HSO₄] at a given temperature.

Materials and Equipment:

-

Anhydrous or hydrated alumina (specified form)

-

This compound ([EMIm][HSO₄]), purity ≥ 95%

-

Heating apparatus with precise temperature control (e.g., oil bath, heating mantle)

-

Inert atmosphere chamber (optional, to prevent water absorption by the ionic liquid)

-

Magnetic stirrer or shaker

-

Centrifuge

-

Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) for aluminum concentration analysis[2][3]

-

Volumetric flasks and pipettes

-

Acid solution (e.g., 1N HCl) for sample dilution[6]

Procedure:

-

Preparation: A known mass of alumina is added to a known volume of [EMIm][HSO₄] in a sealed reaction vessel.

-

Dissolution: The mixture is heated to the desired temperature and agitated (e.g., stirred) for a set duration, typically 24 hours, to ensure equilibrium is reached.[4]

-

Separation: After the dissolution period, the mixture is centrifuged to separate the undissolved alumina from the saturated ionic liquid solution.

-

Sampling and Digestion: A precise volume of the clear supernatant (alumina-saturated ionic liquid) is carefully extracted. This sample is then diluted with an acidic solution to a suitable concentration for analysis.

-

Quantification: The concentration of dissolved aluminum in the diluted sample is determined using ICP-AES.

-

Calculation: The measured aluminum concentration is used to calculate the initial solubility of alumina in the ionic liquid, expressed in grams per liter (g/L).

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for determining the solubility of alumina in [EMIm][HSO₄].

The dissolution of alumina in [EMIm][HSO₄] is believed to be facilitated by the acidic nature of the hydrogen sulfate anion and is heavily influenced by physical properties of the ionic liquid. The following diagram illustrates the key relationships.

Caption: Factors influencing the dissolution of alumina in [EMIm][HSO₄].

The significant decrease in the viscosity of [EMIm][HSO₄] at higher temperatures is a critical factor, enhancing mass transfer and the interaction between the ionic liquid and the alumina particles.[4] The Brønsted acidity of the hydrogen sulfate anion is also thought to play a direct role in the dissolution mechanism, likely through interaction with the oxide surface.[2]

References

Green Chemistry Applications of [EMIM]HSO₄: A Technical Guide

Introduction

1-Ethyl-3-methylimidazolium hydrogen sulfate, abbreviated as [EMIM]HSO₄, has emerged as a versatile and environmentally benign ionic liquid with significant applications in the field of green chemistry. Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable acidity, make it an attractive alternative to conventional volatile organic solvents and corrosive acid catalysts. This technical guide provides an in-depth overview of the core green chemistry applications of [EMIM]HSO₄, targeting researchers, scientists, and drug development professionals. The guide details its use as a catalyst and solvent in key organic transformations and biomass processing, presenting quantitative data, experimental protocols, and process workflows.

Physicochemical Properties of [EMIM]HSO₄

A comprehensive understanding of the physical and chemical characteristics of [EMIM]HSO₄ is essential for its effective application. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 208.24 g/mol | [1][2] |

| CAS Number | 412009-61-1 | [2] |

| Appearance | Light yellow viscous liquid | |

| Melting Point | -23 °C | [3] |

| Decomposition Temperature | > 270 °C | [1][4] |

| Density | 1.36 g/cm³ (at 28 °C) | [3] |

| Viscosity | 1510 cP (at 25 °C) | [3] |

| Conductivity | 0.50 mS/cm (at 20 °C) | [3] |

Green Chemistry Applications

[EMIM]HSO₄ has demonstrated considerable efficacy in a range of green chemical processes, primarily as a reusable acidic catalyst and a green solvent. Its applications span across various domains, including organic synthesis and biomass valorization.

Catalyst in Organic Synthesis

[EMIM]HSO₄ serves as an efficient and recyclable catalyst for a variety of acid-catalyzed organic reactions, offering a greener alternative to traditional mineral acids.

[EMIM]HSO₄ has been widely employed as a catalyst for the synthesis of esters, an important class of compounds with applications in flavors, fragrances, solvents, and biofuels. It effectively catalyzes the reaction between carboxylic acids and alcohols to produce high yields of the corresponding esters.

Quantitative Data for Esterification Reactions:

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Acid | Ethanol | - | 60 | - | 60-70 | [5] |

| Acetic Acid | 1-Propanol | - | 80 | - | 60-70 | [5] |

| Acetic Acid | 1-Butanol | - | 80 | - | 60-70 | [5] |

| Oleic Acid | Lauryl Alcohol | 8 wt% | 100 | 6 | 91.17 | [6] |

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with a wide range of pharmacological activities. [EMIM]HSO₄ and its analogues have been shown to be effective catalysts for this reaction, promoting high yields under solvent-free conditions.

Quantitative Data for Biginelli Reaction:

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | Diisopropylammonium hydrogen sulphate | 80 | 30 | 88 | [7] |

| Benzaldehyde | Ethyl Acetoacetate | Urea | [Hmim]Tfa | 100 | 120 | 99 | [8] |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | [Hmim]Tfa | 100 | 120 | 95 | [8] |

| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Urea | [Hmim]Tfa | 100 | 120 | 96 | [8] |

Biomass Valorization

[EMIM]HSO₄ plays a crucial role in the sustainable conversion of lignocellulosic biomass into valuable platform chemicals and biofuels. Its ability to dissolve and hydrolyze biomass components makes it a key enabler in biorefinery processes.

Saccharification, the process of breaking down complex carbohydrates in biomass into simpler sugars, is a critical step in biofuel production. [EMIM]HSO₄ has been demonstrated to be an effective catalyst for the saccharification of various lignocellulosic feedstocks.

Quantitative Data for Biomass Saccharification:

| Biomass Source | Biomass Loading (w/v) | Temperature (°C) | Time (h) | Reducing Sugar Yield (%) | Reference |

| Sugarcane Bagasse | 4% | 100 | 1 | 37.9 | |

| Sago Hampas | 4% | 100 | 3 | 7.0 | |

| Rice Husk | 4% | 100 | 5 | 1.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce the described applications of [EMIM]HSO₄.

Synthesis of this compound ([EMIM]HSO₄)

A common method for the synthesis of [EMIM]HSO₄ involves the quaternization of N-methylimidazole with diethyl sulfate followed by anion exchange. A detailed, safe, and scalable one-step synthesis is as follows:

-

Materials: N-methylimidazole, diethyl sulfate.

-

Procedure: a. To a three-necked flask equipped with a stirrer and a dropping funnel, add 8.21 g of N-methylimidazole. b. Heat the flask in a water bath to 50°C and begin stirring. c. Slowly add 18.48 g of diethyl sulfate dropwise (approximately one drop every 3 seconds) through the dropping funnel. d. Maintain the reaction under a dry atmosphere and monitor its progress using Thin Layer Chromatography (TLC). e. After the reaction is complete, wash the mixture three times with ethyl acetate. f. Separate the lower ionic liquid layer and remove any residual ethyl acetate by evaporation under reduced pressure at 70°C to obtain the final product as a light yellow viscous liquid.

Esterification of Oleic Acid using [EMIM]HSO₄

This protocol describes the use of [EMIM]HSO₄ as a catalyst for the esterification of a fatty acid.

-

Materials: Oleic acid, lauryl alcohol, [EMIM]HSO₄.

-

Procedure: a. In a reaction vessel, combine oleic acid and lauryl alcohol in a desired molar ratio. b. Add [EMIM]HSO₄ as the catalyst (e.g., 8 wt% of the total reactants). c. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with continuous stirring for a specified duration (e.g., 6 hours). d. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or TLC. e. Upon completion, the ester product can be separated from the ionic liquid catalyst by extraction with a non-polar solvent. The ionic liquid can then be recovered and reused.[6]

Biginelli Reaction Catalyzed by an Analogue of [EMIM]HSO₄

This protocol outlines a solvent-free Biginelli reaction using a hydrogen sulfate-based ionic liquid.

-

Materials: Aromatic aldehyde (e.g., 4-methoxybenzaldehyde), β-ketoester (e.g., ethyl acetoacetate), urea, and an acidic ionic liquid catalyst (e.g., diisopropylammonium hydrogen sulphate).

-

Procedure: a. In a round-bottom flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the ionic liquid catalyst (e.g., 5 mmol). b. Heat the reaction mixture to 80 °C with stirring for 30 minutes. c. Monitor the reaction completion by TLC. d. After the reaction is complete, cool the mixture and add cold water to precipitate the product. e. Collect the solid product by filtration and wash with water to remove the ionic liquid. The product can be further purified by recrystallization.[7]

Biomass Saccharification using [EMIM]HSO₄

This protocol details the simultaneous dissolution and saccharification of lignocellulosic biomass.

-

Materials: Lignocellulosic biomass (e.g., sugarcane bagasse), [EMIM]HSO₄.

-

Procedure: a. Prepare a 4% (w/v) suspension of the biomass in [EMIM]HSO₄ in a test tube. b. Heat the mixture in an oil bath at 100 °C for a specified duration (e.g., 1-5 hours). c. After the reaction, centrifuge the mixture to separate the supernatant containing the dissolved sugars from the residual biomass. d. The total reducing sugar content in the supernatant can be determined using the 3,5-dinitrosalicylic acid (DNS) method.

Process Workflows and Logical Relationships

The integration of [EMIM]HSO₄ into green chemical processes can be visualized through workflows that illustrate the sequence of operations and decision points.

Caption: Integrated biorefinery workflow using [EMIM]HSO₄.

This diagram illustrates a conceptual workflow for an integrated biorefinery process utilizing [EMIM]HSO₄. The process begins with the pretreatment of lignocellulosic biomass using the ionic liquid, which facilitates the fractionation of biomass into a cellulose-rich solid and a liquid stream containing dissolved lignin and hemicellulose in [EMIM]HSO₄. The cellulose fraction can then be subjected to enzymatic saccharification to produce fermentable sugars, which are subsequently converted to biofuels. The lignin can be precipitated and recovered as a valuable co-product. The remaining hemicellulose in the ionic liquid can be hydrolyzed to produce platform chemicals like furfural. A crucial step in this green process is the recovery and recycling of [EMIM]HSO₄, which is then reintroduced into the pretreatment stage, thereby minimizing waste and improving the overall sustainability and economic viability of the biorefinery.

Conclusion

[EMIM]HSO₄ has proven to be a highly effective and versatile ionic liquid for a range of green chemistry applications. Its dual role as a catalyst and a solvent, combined with its recyclability and favorable environmental profile, positions it as a key enabling technology for the development of more sustainable chemical processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to implement [EMIM]HSO₄ in their work. The visualized workflow of an integrated biorefinery highlights the potential of this ionic liquid to contribute significantly to the circular bioeconomy. Further research and process optimization will undoubtedly expand the scope of [EMIM]HSO₄'s applications, paving the way for a greener and more sustainable chemical industry.

References

- 1. docta.ucm.es [docta.ucm.es]

- 2. researchgate.net [researchgate.net]

- 3. bsal.osu.edu [bsal.osu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Implications of dynamic imine chemistry for the sustainable synthesis of nitrogen heterocycles via transimination followed by intramolecular cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Hydrogen Sulfate as a Catalyst in Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Brønsted acidic ionic liquid, 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO4]), as a catalyst in esterification reactions. This ionic liquid offers a greener alternative to traditional mineral acids, often acting as both a catalyst and a solvent, facilitating easier product separation and catalyst recycling.

Introduction

This compound is an ionic liquid characterized by its low vapor pressure, high thermal stability, and Brønsted acidity, making it an effective catalyst for esterification.[1][2] Its use aligns with the principles of green chemistry by offering advantages such as catalyst reusability, simplified product purification, and reduced corrosion issues associated with conventional acid catalysts.[1][3] In many applications, the ester product is immiscible with the ionic liquid, leading to the formation of a biphasic system from which the product can be easily separated.[4][5]

Key Advantages:

-

Dual Role: Acts as both a catalyst and a solvent.[4]

-

Green Chemistry: Low volatility and potential for recycling reduce environmental impact.[1]

-

Easy Separation: The immiscibility of the ester product with the ionic liquid allows for simple phase separation.[4][5]

-

Reusability: The catalyst can be recovered and reused for multiple reaction cycles with minimal loss of activity.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Carboxylic Acids with Alcohols

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using [EMIM][HSO4] as the catalyst.

Materials:

-

Carboxylic Acid (e.g., Acetic Acid, Oleic Acid)

-

Alcohol (e.g., Ethanol, 1-Propanol, 1-Butanol)

-

This compound ([EMIM][HSO4])

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separating funnel

-

Rotary evaporator (optional)

-

Analytical equipment for product characterization (e.g., IR, NMR spectroscopy)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (0.1 mol), the alcohol (0.1 mol), and this compound (15 mol%).[4]

-